Dehydroabietic Acid

説明

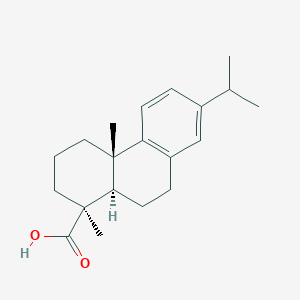

Structure

2D Structure

特性

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKVWVWBFBAOV-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022163 | |

| Record name | Dehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1740-19-8 | |

| Record name | Dehydroabietic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROABIETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROABIETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5XP6S3AU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroabietic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Dehydroabietic Acid Biosynthesis and Biotransformation Pathways

Enzymatic Biosynthesis of Dehydroabietic Acid

The formation of this compound in plants is a multi-step process orchestrated by specific enzymes that construct the characteristic tricyclic skeleton and introduce functional groups.

Role of Diterpene Synthases in Skeleton Formation

The journey to this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.org The crucial initial step involves the cyclization of GGPP to form the foundational abietane (B96969) skeleton. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). mdpi.com Specifically, a class II diTPS first converts GGPP into an enzyme-bound intermediate, copalyl diphosphate (CPP). wikipedia.orgresearchgate.net Following this, a class I diTPS facilitates further cyclization and rearrangement to produce abietadiene, the direct precursor to abietic acid and subsequently this compound. wikipedia.orgresearchgate.netmdpi.com The combination and specific activities of these diterpene synthases are critical in determining the diversity of diterpene skeletons produced in plants. researchgate.net For instance, in Tripterygium wilfordii, the combined action of TwTPS9 and TwTPS27 in yeast has been shown to produce this compound. researchgate.net

Functions of Cytochrome P450 Monooxygenases in Oxidations

Once the abietadiene skeleton is formed, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs or P450s). pnas.orgnih.gov These enzymes are responsible for the sequential oxidation of the C18 methyl group of abietadiene, leading to the formation of a carboxylic acid group, a hallmark of resin acids. researchgate.net In loblolly pine (Pinus taeda), the multifunctional P450 enzyme CYP720B1 (also known as PtAO) has been identified to catalyze multiple oxidation steps in the biosynthesis of various diterpene resin acids, including those that lead to this compound. pnas.orgnih.gov This enzyme can act on several diterpenol and diterpenal intermediates. pnas.orgnih.gov Similarly, in Sitka spruce (Picea sitchensis), CYP720B4 is capable of converting miltiradiene (B1257523) to this compound. researchgate.net In the context of triptolide (B1683669) biosynthesis in Tripterygium wilfordii, CYP728B70 has been identified as a key P450 that converts miltiradiene and abietatriene (B1232550) through two consecutive oxidation steps to yield this compound. researchgate.net

Subsequent Dehydrogenation Steps

The final step in the biosynthesis of this compound from its immediate precursor, abietic acid, involves a dehydrogenation reaction. This process removes two hydrogen atoms, resulting in the formation of the aromatic C-ring that characterizes this compound. researchgate.net While the precise enzymatic machinery for this final dehydrogenation step in plants is not as extensively characterized as the initial cyclization and oxidation steps, it is understood to be a crucial transformation. researchgate.net In laboratory and industrial settings, this dehydrogenation can be achieved through chemical means, for example, by heating abietic acid at high temperatures. researchgate.net

Microbial and Metabolic Biotransformation of this compound

This compound, upon its release into the environment, is subject to biotransformation by a diverse range of microorganisms, particularly fungi and bacteria. These processes are key to its degradation and recycling in nature.

Pathways in Fungi and Bacteria

Microorganisms have evolved various pathways to metabolize this compound, often involving hydroxylation and further oxidation reactions.

Fungal Biotransformation: Filamentous fungi are particularly adept at transforming this compound. innovareacademics.in Species like Cunninghamella elegans, Rhizopus stolonifer, Gibberella fujikuroi, and Cephalosporium aphidicola have been shown to hydroxylate this compound at various positions, producing metabolites such as 1β-hydroxythis compound, 15-hydroxythis compound, and 16-hydroxythis compound. innovareacademics.inresearchgate.net Aspergillus niger can produce 1β-hydroxy and 7β-hydroxy derivatives, as well as the novel 1β,7β-dihydroxythis compound. scispace.com The fungi Trametes versicolor and Phlebiopsis gigantea also degrade this compound, with stereoselective hydroxylation at the C-1 position being a primary step. researchgate.net

| Fungus Species | Biotransformation Products of this compound |

| Cunninghamella elegans | 1β-hydroxythis compound, 15-hydroxythis compound, 16-hydroxythis compound |

| Rhizopus stolonifer | 1β-hydroxythis compound, 15-hydroxythis compound, 16-hydroxythis compound |

| Gibberella fujikuroi | 1β-hydroxythis compound, 15-hydroxythis compound, 16-hydroxythis compound |

| Cephalosporium aphidicola | 1β-hydroxythis compound, 15-hydroxythis compound, 16-hydroxythis compound |

| Aspergillus niger | 1β-hydroxythis compound, 7β-hydroxythis compound, 1β,7β-dihydroxythis compound |

| Trametes versicolor | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, and others |

| Phlebiopsis gigantea | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA |

Bacterial Biotransformation: Bacteria also play a significant role in the degradation of this compound. Pseudomonas abietaniphila BKME-9 utilizes a cytochrome P450 monooxygenase, P450dit (encoded by the ditQ gene), which is crucial for the metabolism of this compound. nih.govasm.org This enzyme is believed to hydroxylate this compound at the C-7 position, forming 7-hydroxy-dehydroabietic acid. nih.govasm.org This initial hydroxylation is a key step in a convergent pathway that funnels this compound and other abietanes into 7-oxothis compound for further degradation. researchgate.net This pathway involves a ring-hydroxylating dioxygenase encoded by the dit gene cluster. researchgate.net

Metabolic Fates in Non-Human Organisms

Formation of Metabolites and Derivatives (e.g., 7α/β-Hydroxy-Dehydroabietic Acid, Retene)

The biotransformation of this compound (DHA) by microorganisms leads to a variety of metabolites and derivatives. These transformations are key processes in the detoxification of environments contaminated with resin acids, such as pulp and paper mill effluents. The primary reactions involve hydroxylations at various positions on the abietane skeleton, as well as more complex transformations leading to aromatic compounds like retene (B1680549).

Microbial transformation of DHA is a key area of research for bioremediation and the synthesis of novel bioactive compounds. Numerous bacterial and fungal strains have been identified that can metabolize DHA, often introducing hydroxyl groups at different and specific locations on the molecule. For instance, the fungus Mortierella isabellina is known to hydroxylate DHA at the C-2, C-15, and C-16 positions. nih.govasm.org The timing of these hydroxylations can be dependent on the growth phase of the fungus, with C-2 hydroxylation occurring during the growth phase and C-15/C-16 hydroxylation commencing in the stationary phase. nih.gov

The formation of 7α-hydroxy-dehydroabietic acid and 7β-hydroxy-dehydroabietic acid is a common step in the microbial degradation of DHA. researchgate.netscience.gov Fungi such as Aspergillus niger and Neurospora crassa have been shown to produce 7β-hydroxy-dehydroabietic acid. researchgate.netscispace.com The white-rot fungus Phlebiopsis gigantea can produce 1β,7α-dihydroxy-DHA. nih.govresearchgate.net These hydroxylated derivatives are often intermediates in more extensive degradation pathways. mdpi.com For example, the hydroxyl group at C-7 can be further oxidized to a carbonyl group, forming 7-oxo-dehydroabietic acid, a metabolite produced by bacteria like Pseudomonas abietaniphila BKME-9. mdpi.comnih.gov

Under anaerobic conditions, the biotransformation of this compound follows a different pathway, leading to the formation of retene. nih.govjyu.fi This process, observed in sediment microbial consortia, involves the decarboxylation and aromatization of the DHA molecule. nih.govjyu.fi Retene is considered a persistent environmental marker of contamination from the pulp and paper industry. jyu.fi The anaerobic degradation of DHA can also produce intermediates like 18-norabietatrien and tetrahydroretene. semanticscholar.org

The table below summarizes the microbial transformation of this compound by various microorganisms and the resulting metabolites.

| Microorganism | Metabolite(s) | Reference |

| Aspergillus niger | 1β,7β-dihydroxythis compound, 1β-hydroxythis compound, 7β-hydroxythis compound | scispace.com |

| Flavobacterium resinovorum | Ketone derivatives | rsc.org |

| Mortierella isabellina | 2α-hydroxythis compound, 15-hydroxy-8,9,11,12-tetradehydro-7,8-dihydroabietic acid, 16-hydroxy-8,9,11,12-tetradehydro-7,8-dihydroabietic acid | nih.govmdpi.com |

| Mucor circinelloides | 2α-hydroxythis compound | mdpi.com |

| Neurospora crassa | 7β-hydroxy-dehydroabietic acid, 1β-hydroxy-dehydroabietic acid | researchgate.net |

| Phlebiopsis gigantea | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA | nih.govacs.org |

| Pseudomonas abietaniphila BKME-9 | 7-oxothis compound | nih.gov |

| Trametes versicolor | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA | nih.govacs.org |

| Anaerobic sediment microbial consortium | Retene | jyu.fi |

The following table details some of the key hydroxylated derivatives of this compound and the microorganisms responsible for their formation.

| Derivative | Microorganism(s) | Reference |

| 2α-hydroxy-dehydroabietic acid | Mucor circinelloides, Mortierella isabellina | mdpi.com |

| 7α-hydroxy-dehydroabietic acid | Phlebiopsis gigantea (as 1β,7α-dihydroxy-DHA), Trametes versicolor (as 1β,7α,16-trihydroxy-DHA) | nih.gov |

| 7β-hydroxy-dehydroabietic acid | Neurospora crassa, Aspergillus niger | researchgate.netscispace.com |

| 1β-hydroxy-dehydroabietic acid | Neurospora crassa, Aspergillus niger, Phlebiopsis gigantea | researchgate.netscispace.comacs.org |

| 15-hydroxy-dehydroabietic acid | Mortierella isabellina, Trametes versicolor | nih.govnih.gov |

| 16-hydroxy-dehydroabietic acid | Mortierella isabellina, Phlebiopsis gigantea, Trametes versicolor | nih.govnih.govacs.org |

Chemical Synthesis and Derivatization Strategies for Dehydroabietic Acid Analogs

Total Synthesis Approaches of Dehydroabietic Acid and Its Analogs

While this compound is readily available from natural sources like pine rosin (B192284), its use as a chiral starting material for the asymmetric synthesis of more complex natural products effectively showcases total synthesis strategies involving its core structure. nih.govresearchgate.net Researchers have utilized commercially available this compound as a precursor in the synthesis of intricate molecules, demonstrating its value as a foundational building block. acs.org

Key examples include:

Synthesis of Triptolide (B1683669): In a formal asymmetric synthesis of the complex diterpenoid triptolide, readily available ʟ-dehydroabietic acid was employed as the starting material. beilstein-journals.org The synthesis involved a multi-step sequence beginning with an electrophilic substitution on the C-14 position, followed by a Curtius rearrangement, Cope elimination, and olefin cleavage to construct a key ketone intermediate. beilstein-journals.org

Synthesis of Nimbolide (B1678885): A convergent total synthesis of the limonoid nimbolide was developed using a ketone prepared on a large scale from this compound. chemrxiv.org This approach highlights the utility of the dehydroabietane skeleton in constructing other classes of complex natural products. chemrxiv.org

Synthesis of (+)-Nepetaefolin F: An efficient, nine-step synthesis of the abietane (B96969) diterpenoid (+)-nepetaefolin F was achieved starting from this compound. acs.org The initial step involved a lead tetraacetate-mediated decarboxylation to generate a mixture of olefin isomers, which served as the precursor for subsequent transformations. acs.org

These syntheses underscore the strategic importance of the this compound framework as a chiral pool starting material, enabling access to other structurally diverse and biologically significant molecules.

Semi-Synthetic Modifications of this compound

The majority of chemical research on this compound involves semi-synthetic modifications, leveraging the naturally occurring scaffold to create libraries of derivatives. These modifications target several key positions on the molecule.

The carboxylic acid group at the C-18 position is the most frequently modified site on the this compound skeleton. mdpi.comresearchgate.net Its reactivity allows for a wide range of transformations to produce esters, amides, and other functional groups. researchgate.net

Common C-18 modifications include:

Reduction: The carboxyl group can be reduced to the corresponding aldehyde or alcohol. mdpi.comresearchgate.net

Amide Formation: DHA has been coupled with various amines, including natural amino acids and dipeptides, to form amide derivatives. mdpi.commdpi.com For example, a derivative incorporating L-tyrosine showed potent activity against several cancer cell lines. mdpi.comresearchgate.net

Esterification: The formation of esters is a common derivatization strategy. mdpi.comresearchgate.net

Other Derivatives: More complex functionalities have been introduced, including acylhydrazones, ureas, acylthioureas, and triazolyl derivatives, often through multi-step sequences starting from the C-18 carboxyl group. mdpi.commdpi.com A series of C-18 functionalized ferruginol (B158077) analogues have also been synthesized and evaluated. acs.org

Table 1: Examples of Modifications at the C-18 Position of this compound

| Modification Type | Resulting Functional Group | Reference(s) |

|---|---|---|

| Reduction | Aldehyde, Alcohol | mdpi.com, researchgate.net, researchgate.net |

| Amidation | Amide (with amino acids, dipeptides) | mdpi.com, mdpi.com, researchgate.net |

| Esterification | Ester | mdpi.com, researchgate.net, researchgate.net |

| Hydrazone Formation | Acylhydrazone | mdpi.com, mdpi.com |

| Urea/Thiourea Formation | Urea, Acylthiourea | mdpi.com |

| Click Chemistry | Triazole | mdpi.com, mdpi.com |

The aromatic C-ring provides sites for electrophilic substitution and other functionalizations, allowing for the introduction of various substituents that can modulate the molecule's properties.

Functionalization at C-12 and C-13: DHA can be modified to introduce a phenol (B47542) moiety at the C-12 position and an acetyl or formyl group at the C-13 position. mdpi.comresearchgate.net These intermediates serve as valuable handles for further synthesis, such as the preparation of DHA-chalcone hybrids through condensation with aryl-aldehydes and methyl ketones. mdpi.comresearchgate.net

Functionalization at C-13 and C-14: Researchers have prepared libraries of derivatives by modifying the C-13 and C-14 positions. For instance, a series of 2-aryl-benzimidazole derivatives were synthesized where the moiety was attached to the C-ring. mdpi.commdpi.com In other work, a 1,2,3-triazole moiety was introduced at the C-14 position. mdpi.com The introduction of electron-withdrawing groups, such as a nitro group, at the C-13 position of the related podocarpic acid has also been reported. austinpublishinggroup.com

Table 2: Examples of Modifications on the Aromatic C-Ring of this compound

| Position(s) | Introduced Moiety/Functional Group | Reference(s) |

|---|---|---|

| C-12 | Phenol | mdpi.com, researchgate.net |

| C-13 | Acetyl, Formyl | mdpi.com, researchgate.net |

| C-13/C-14 | 2-Aryl-benzimidazole | mdpi.com, mdpi.com |

| C-14 | 1,2,3-Triazole | mdpi.com |

| C-11/C-12 | Oxime, Catechol | mdpi.com |

The C-7 position is a benzylic carbon, making it susceptible to oxidation. This reactivity is frequently exploited to introduce a ketone, which can then be used as a handle for further derivatization.

Oxidation: The most common modification at this position is oxidation to form 7-oxothis compound. lookchem.comdtic.mil This oxidation product is a known allergen found in colophony. lookchem.com

Hydrazone Formation: The ketone at C-7 can be condensed with hydrazine (B178648) hydrate (B1144303) and subsequently reacted with substituted aromatic acids to yield C-7 acylhydrazone derivatives. lookchem.com

Oxime Formation: A series of 7-N-acylaminopropyloxime derivatives have also been synthesized from the C-7 ketone. nih.gov

Amine Introduction: 7-Amino dehydroabietate has been used as a precursor for the synthesis of squaramide organocatalysts. rsc.org

Fusing or attaching heterocyclic rings to the this compound scaffold is a key strategy for creating hybrid molecules with novel properties.

A series of novel this compound derivatives containing pyrimidine (B1678525) moieties have been designed and synthesized. mdpi.comresearchgate.net The synthetic route involves a two-step process:

this compound is first reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate (K2CO3) in acetone. This reaction forms an ester intermediate by attaching a bromoethyl group to the C-18 carboxylate. mdpi.comresearchgate.netwindows.net

The resulting bromoethyl intermediate is then reacted with a substituted pyrimidine-2-thiol (B7767146) in dimethylformamide (DMF) with K2CO3. This results in the final target compounds where the pyrimidine ring is linked to the this compound scaffold via a thioether linkage. mdpi.comresearchgate.netwindows.net

This strategy has been used to produce a library of compounds (43a-43o in one study) for biological evaluation. mdpi.com

Introduction of Heterocyclic Moieties

Thiazolidinone Derivatives

A series of novel thiazolidinone derivatives of this compound-based B-ring-fused-thiazole have been designed and synthesized in the search for new antitumor agents. researchgate.net The synthesis of these compounds has been a focus of research to explore their biological properties. researchgate.net

Thiadiazole-Thiazolidinone Hybrids

To investigate new antifungal agents based on natural products, a series of novel this compound derivatives featuring a 1,3,4-thiadiazole-thiazolidinone moiety have been synthesized. mdpi.comnih.gov The introduction of the 1,3,4-thiadiazole-thiazolidinone group into the C-18 carboxyl group of this compound has been shown to effectively enhance antifungal activity. researchgate.net These compounds have demonstrated significant antifungal activities against various plant pathogens. mdpi.com For instance, several derivatives exhibited excellent antifungal activity against Gibberella zeae, with some showing inhibition rates comparable to the commercial antifungal drug azoxystrobin. mdpi.comnih.gov

The general synthetic route for these hybrids is outlined below:

| Step | Reagents and Conditions | Product |

| 1 | Reaction of this compound with appropriate reagents | 5-dehydroabietyl-1,3,4-thiadiazole intermediate |

| 2 | Cyclization with various substituted amines and mercaptoacetic acid | This compound-based 1,3,4-thiadiazole-thiazolidinone derivatives |

Primary bioassays revealed that at a concentration of 50 µg/mL, compounds 52c , 52f , and 52n showed an outstanding inhibition rate of 91.3% against Gibberella zeae. mdpi.com

Oxazolidinone Hybrids

Novel this compound-bearing oxazolidinone hybrids have been synthesized to discover more effective and less toxic antitumor agents. mdpi.com The introduction of an oxazolidinone moiety to the this compound skeleton is a strategy aimed at producing new derivatives with significant anticancer properties. mdpi.com Research has also explored the synthesis of this compound-1,2,3-triazole-oxazolidinone hybrids, which have been evaluated for their antiproliferative activity. openalex.orgsciprofiles.com

The synthesis of these hybrids has yielded compounds with promising cytotoxicity against various human cancer cell lines. mdpi.com For example, compound 4j exhibited significant cytotoxicity with IC50 values ranging from 3.82 to 17.76 µM across all tested cell lines, while showing very low cytotoxicity to normal cells. researchgate.netmdpi.com Similarly, in a series of triazole-oxazolidinone hybrids, compound 4p displayed promising cytotoxicity with IC50 values between 3.18 and 25.31 μM. sciprofiles.com

Triazole Derivatives

The "click chemistry" approach, specifically the reaction between azides and alkynes to form 1,2,3-triazoles, has been widely used to synthesize this compound derivatives due to its simplicity and mild reaction conditions. semanticscholar.orgmdpi.commdpi.com This method has been employed to create hybrid compounds from this compound and its alcohol derivative, dehydroabietinol. mdpi.comcapes.gov.br

A series of this compound-1,2,3-triazole hybrids were synthesized, and their in vitro cytotoxicity was evaluated against several human carcinoma cell lines. semanticscholar.orgdntb.gov.ua Several of these hybrids demonstrated significantly improved cytotoxicity compared to the parent compound. researchgate.netsemanticscholar.org Notably, [1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl]this compound methyl ester (3c ) and [1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl]this compound methyl ester (3k ) showed better antiproliferative activity against HepG2 cells than cisplatin. researchgate.netsemanticscholar.orgdntb.gov.ua

The general synthetic scheme for these triazole derivatives is as follows:

| Starting Material | Reagents and Conditions | Product |

| This compound | (i) Propargyl bromide, K2CO3, DMF; (ii) Benzyl chloride/bromide, NaN3, CuI, DMF/H2O | This compound-1,2,3-triazole hybrids |

| Dehydroabietinol | Alkylation followed by reaction with aromatic azides (Click Chemistry) | Abietane-triazole hybrid compounds |

Research has also focused on hybrids of 7-oxothis compound bearing a 1,2,3-triazole moiety, which have shown good anti-inflammatory activities. mdpi.com

Conjugation with Other Pharmacophores

Chalcone (B49325) Hybrids

This compound-chalcone hybrids have been synthesized and evaluated for their antiproliferative properties. mdpi.com The synthesis involves the modification of this compound into key intermediates with a C18 methyl ester, a phenolic group at C12, and an acetyl or formyl group at the C13 position. mdpi.comresearchgate.netsciprofiles.com These intermediates are then condensed with a variety of aryl-aldehydes and methyl ketones to produce the final chalcone hybrids. mdpi.comsciprofiles.com

The crossed aldol (B89426) condensation is a key reaction in this synthesis, often carried out in ethanol (B145695) at room temperature with a base catalyst like barium hydroxide (B78521) octahydrate. ijbpsa.comnih.gov The antiproliferative activity of these synthesized hybrids has been tested against breast cancer cell lines, with several derivatives showing low micromolar activity levels. mdpi.comsciprofiles.com For instance, hybrid 38 was identified as a promising lead compound for treating MCF-7 breast cancer. mdpi.com

Acylhydrazone Derivatives

A number of this compound derivatives incorporating an acylhydrazone moiety have been designed and synthesized. mdpi.com The general synthetic pathway involves the esterification of this compound, followed by aminolysis with hydrazine hydrate to yield a dehydroabietic acylhydrazide intermediate. mdpi.com This intermediate is then condensed with various substituted arylaldehydes to produce the target acylhydrazone derivatives. mdpi.comnih.govnih.govresearchgate.net

These derivatives have been evaluated for their biological activities, including anticancer and antibacterial properties. mdpi.comnih.govnih.gov Several compounds exhibited moderate to high levels of anticancer activity against various human carcinoma cell lines. mdpi.com Specifically, compound 4w , N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, was found to be significantly more active than the parent compound against HeLa cells. mdpi.com In terms of antibacterial activity, some acylhydrazone derivatives showed pronounced effects against Gram-positive bacteria, with compound 4p exhibiting activity comparable to the positive control against Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov

Nitrate (B79036) Conjugates

The synthesis of this compound-nitrate conjugates has been explored to develop new compounds with potential biological activities. A notable strategy involves the structural modification of this compound to introduce a nitrate ester group, which can act as a nitric oxide (NO) donor. Nitric oxide is a significant signaling molecule in various physiological processes.

One synthetic approach begins with this compound and involves esterification to introduce a linker, which is subsequently nitrated. For instance, this compound can be reacted with a haloalkanol, such as 3-bromopropanol, to form an ester. This intermediate is then treated with silver nitrate (AgNO₃) to yield the final nitrate conjugate. researchgate.net

Researchers have synthesized a series of these conjugates by modifying different positions of the this compound scaffold, including the C-12 and C-14 positions on the aromatic ring, before introducing the nitrate-bearing side chain at the C-18 carboxyl group. researchgate.net For example, bromination or nitration of the aromatic ring can be performed prior to the esterification and final nitration steps. researchgate.net

A general synthetic pathway is outlined below:

Modification of the this compound Core (Optional): Introduction of substituents (e.g., bromo, nitro) onto the aromatic C-ring of this compound.

Esterification: The carboxyl group at C-18 is esterified with a linker molecule containing a hydroxyl group and a leaving group (e.g., a halogen).

Nitration: The terminal hydroxyl group of the ester side chain is converted into a nitrate ester using a nitrating agent.

Table 1: Examples of Synthesized this compound-Nitrate Conjugates and Key Findings

| Compound ID | Description | Key Findings | Reference |

| 5j | 12-bromothis compound-3'-nitrooxypropyl ester | Displayed significant antiproliferative activity toward CNE-2 cells. | researchgate.net |

| 5n | 2,14-dinitrothis compound-3'-nitrooxypropyl ester | Showed remarkable cytotoxicity against BEL-7402 cells. | researchgate.net |

Sulfonamide Derivatives

Sulfonamide derivatives of this compound have been synthesized by incorporating a sulfonamide moiety, a well-known pharmacophore, into the this compound structure. These modifications often target the C-12 position of the aromatic ring or the C-18 carboxyl group.

One synthetic route involves the chlorosulfonation of the ethyl ester of this compound at the C-12 position. The resulting sulfonyl chloride can then be reacted with various amines, such as the methyl esters of amino acids (e.g., glycine, leucine, proline), to form the corresponding sulfonamides. acs.org This method allows for the selective formation of the sulfonamide without affecting the ester group at C-18. acs.org

Another strategy focuses on modifying the B-ring of this compound. For example, N-sulfonaminoethyloxime derivatives have been prepared. researchgate.net This involves creating an oxime at the C-7 position, followed by the introduction of an aminoethyl group, and finally, reaction with various sulfonyl chlorides to yield the target sulfonamide derivatives. rsc.org

Table 2: Research Findings on this compound Sulfonamide Derivatives

| Derivative Type | Synthetic Approach | Key Findings | Reference |

| C-12 Sulfonamides | Chlorosulfonation of this compound ethyl ester followed by reaction with amino acid esters. | Successfully synthesized a range of sulfonamides derived from various amino acids. | acs.org |

| N-sulfonaminoethyloximes | Synthesis from 7-oxo-dehydroabietic acid, followed by oximation and coupling with sulfonamides. | The meta-CF3 phenyl derivative exhibited the highest activity against S. aureus Newman. | researchgate.netrsc.org |

| N-(1H-benzo[d]imidazol-2-yl) benzenesulfonamide (B165840) derivatives | Modification at the C-18 carboxyl group of this compound. | A series of derivatives were prepared and evaluated for biological activity. | researchgate.net |

Chiral Dipeptide Derivatives

The conjugation of chiral dipeptides to the C-18 carboxyl group of this compound has been investigated as a strategy to create novel hybrid molecules. This approach combines the rigid, hydrophobic scaffold of the natural resin acid with the structural diversity and chirality of peptides.

The synthesis typically involves standard peptide coupling methods. This compound is first activated at its carboxylic acid function, for example, by converting it into an acyl chloride. This activated intermediate is then reacted with a dipeptide ester to form an amide bond. The synthesis can be modular, allowing for the combination of different amino acid sequences to create a library of derivatives. mdpi.com

In one study, a series of chiral dipeptide derivatives were synthesized and their biological activities were evaluated. mdpi.com For instance, compounds incorporating dipeptides like L-Tyr-L-Ala were prepared. mdpi.com The research highlighted that the introduction of a dipeptide moiety could lead to compounds with enhanced biological effects compared to the parent this compound. mdpi.comresearchgate.net

Table 3: Examples of Synthesized this compound-Chiral Dipeptide Derivatives

| Compound ID | Dipeptide Moiety | Key Findings | Reference |

| 22f | Not specified in detail, but part of a series (22(a-h)-25(a-h)) | Showed the strongest inhibitory effect on the HeLa cancer cell line. | mdpi.com |

| 6 | Not specified in detail | Exhibited higher cytotoxicity against HeLa, NCI-H460, and MGC-803 human cancer cell lines compared to 5-fluorouracil. | mdpi.com |

Oxime Derivatives

Oxime and oxime ester derivatives of this compound represent another class of chemical modifications. These are typically synthesized by targeting a ketone functionality introduced onto the this compound skeleton, most commonly at the C-7 or C-12 position.

The synthesis of C-12 oxime derivatives starts with the oxidation of this compound to introduce a ketone at the C-12 position. This ketone is then reacted with hydroxylamine (B1172632) or its salts to form the corresponding oxime. sigmaaldrich.com Further derivatization can be achieved by reacting the oxime with various electrophiles to produce O-oxime ethers. sigmaaldrich.com

Similarly, C-7 oxime derivatives can be prepared from 7-oxo-dehydroabietic acid. These oximes can be further functionalized, for example, by creating oxime esters through reaction with various acid chlorides. megawidechem.comrsc.org This modular approach allows for the synthesis of a wide array of derivatives with different substituents. megawidechem.comrsc.org

Table 4: Research Findings on this compound Oxime Derivatives

| Derivative Type | Position of Oxime | Synthetic Strategy | Key Findings | Reference |

| 12-Oxime and O-Oxime Ethers | C-12 | Oxidation of the aromatic ring followed by oximation and etherification. | An aromatic oximate derivative showed high inhibitory activity against S. aureus Newman. | researchgate.netsigmaaldrich.com |

| Oxime Esters | C-7 | Synthesis from 7-oxo-dehydroabietic acid, followed by oximation and esterification. | A series of oxime ester derivatives were synthesized and characterized. Some compounds showed efficacious antibacterial activities. | megawidechem.comrsc.org |

| 7-N-acylaminopropyloxime derivatives | C-7 | Multi-step synthesis involving the introduction of an acylaminopropyl group onto the oxime nitrogen. | One compound in the series showed high antibacterial activities against five kinds of multi-drug resistant S. aureus. | researchgate.net |

Synthesis of this compound Derivatives for Material Science Applications (e.g., Surfactants, Epoxy Precursors)

The unique hydrophenanthrene structure of this compound—rigid, hydrophobic, and derived from a renewable resource—makes it an attractive building block for the synthesis of materials such as surfactants and epoxy precursors. researchgate.netmdpi.com

Surfactants

This compound serves as the hydrophobic "tail" in surfactant design. To create amphiphilic molecules, a hydrophilic "head" group is attached to the this compound scaffold. The synthesis of these surfactants involves modifying the C-18 carboxyl group.

Several types of this compound-based surfactants have been developed:

Nonionic Surfactants: These can be synthesized by reacting this compound with poly(ethylene glycol) (PEG) to form PEG esters. This is an addition polymerization reaction between the carboxylic acid and ethylene (B1197577) oxide. researchgate.net

Cationic Surfactants: Dehydroabietylamine, a derivative of this compound, is a key starting material for quaternary ammonium (B1175870) surfactants. mdpi.commegawidechem.com

Anionic Surfactants: this compound-based phosphorus monoester (DPM) and diester (DPD) surfactants have been synthesized. The process involves introducing amine and phosphate (B84403) functional groups. mdpi.com

Photoresponsive Surfactants: A rigid azobenzene (B91143) surfactant has been synthesized using this compound as the starting material, creating a molecule that can change properties under UV light. acs.org

Amine Oxide Surfactants: A rosin-based amine oxide surfactant with a large hydrophobic group has been synthesized from this compound. This surfactant was shown to self-assemble into nanobelts in solution. rsc.orgrsc.org

Epoxy Precursors

This compound and its parent compound, abietic acid, are used as precursors for creating bio-based epoxy resins. These can serve as alternatives to petroleum-based materials like diglycidyl ether of bisphenol-A (DGEBA). researchgate.nettandfonline.com The general strategy involves introducing reactive epoxide groups into the rosin acid structure. These epoxidized derivatives can then be used as co-additives or primary components in epoxy resin formulations, which are cured using agents like isophorone (B1672270) diamine (IPDA). researchgate.nettandfonline.com

One synthetic approach involves the epoxidation of the double bonds present in the abietic-type acid components of rosin using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). tandfonline.comtandfonline.com While this compound itself lacks the double bonds for this specific reaction, it is a major component of disproportionated rosin used in these applications, and other rosin acids are converted to it during processing. The resulting epoxidized rosin acids can be blended with conventional epoxy resins to increase the bio-based content of the final material. tandfonline.com

Biological Activities and Underlying Molecular Mechanisms in Vitro and Non Human in Vivo Studies

Anticancer and Antiproliferative Activities

Dehydroabietic acid (DHA) and its synthetic derivatives have demonstrated notable anticancer and antiproliferative properties across a range of cancer cell lines. These activities are attributed to the compound's ability to modulate various cellular processes, leading to the inhibition of cancer cell growth and the induction of cell death.

The cytotoxic effects of this compound and its derivatives have been evaluated in numerous studies against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for various cancer types, including those of the liver, cervix, breast, and stomach.

For instance, a series of DHA-chalcone hybrids exhibited low micromolar activity levels against three breast cancer cell lines: the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231 and Hs578T. mdpi.com Some of these hybrids showed greater activity against MCF-7 and MDA-MB231 cells than the commercial anticancer drug 5-fluorouracil. mdpi.com Similarly, DHA derivatives functionalized with an acylhydrazone moiety have shown potent activity against CNE-2 (nasopharynx), HepG2 (liver), HeLa (cervical), and BEL-7402 (liver) cancer cells. mdpi.comnih.gov

In studies focusing on gastric cancer, this compound treatment resulted in a dose-dependent decrease in cell viability across multiple gastric cancer cell lines, including AGS, MKN-28, YCC-2, SNU-216, SNU-601, and SNU-668. mdpi.com The inhibitory effect was observed to be both time- and dose-dependent. mdpi.com The table below summarizes the in vitro cytotoxic activity of this compound and its derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | AGS | Gastric Cancer | Data not specified | mdpi.com |

| This compound | MKN-28 | Gastric Cancer | Data not specified | mdpi.com |

| This compound | YCC-2 | Gastric Cancer | Data not specified | mdpi.com |

| This compound | SNU-216 | Gastric Cancer | Data not specified | mdpi.com |

| This compound | SNU-601 | Gastric Cancer | Data not specified | mdpi.com |

| This compound | SNU-668 | Gastric Cancer | Data not specified | mdpi.com |

| DHA Derivative (Acylhydrazone) | CNE-2 | Nasopharynx Carcinoma | Varies by derivative | nih.gov |

| DHA Derivative (Acylhydrazone) | HepG2 | Liver Carcinoma | Varies by derivative | nih.gov |

| DHA Derivative (Acylhydrazone) | HeLa | Cervical Carcinoma | Varies by derivative | nih.gov |

| DHA Derivative (Acylhydrazone) | BEL-7402 | Liver Carcinoma | Varies by derivative | nih.gov |

| DHA-Chalcone Hybrid (Compound 33) | MCF-7 | Breast Cancer | 2.21 | mdpi.com |

| DHA-Chalcone Hybrid (Compound 38) | MCF-7 | Breast Cancer | Comparable to 5-FU | mdpi.com |

| DHA Derivative (Compound 28e) | SK-OV-3 | Ovarian Cancer | 1.79 | nih.gov |

| DHA Derivative (Compound 30n) | HeLa | Cervical Carcinoma | 6.58 | nih.gov |

| DHA Derivative (Compound 39j) | MGC-803 | Gastric Cancer | 3.82 | nih.gov |

This compound and its derivatives induce cancer cell death primarily through apoptosis, a form of programmed cell death. One of the key mechanisms is the activation of the caspase cascade. Studies have shown that DHA treatment leads to the cleavage, and thus activation, of caspase-3. nih.govnih.govresearchgate.net Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govnih.govresearchgate.net The cleavage of PARP renders it inactive, preventing DNA repair and pushing the cell towards apoptosis. nih.gov

The apoptotic process initiated by DHA often involves the mitochondrial pathway. nih.gov This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in DHA-treated gastric cancer cells. researchgate.net The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases. Furthermore, some DHA derivatives have been found to induce apoptosis through this mitochondrial-mediated pathway in HeLa cancer cells. nih.gov In addition to apoptosis, a derivative of this compound has been suggested to cause oncosis, a type of necrotic cell death, in gastric cancer cells, which is characterized by cell swelling and organelle damage. nih.gov

Beyond inducing apoptosis, this compound exerts its antiproliferative effects by interfering with the cancer cell cycle. By arresting cells at specific checkpoints, DHA prevents their division and proliferation.

Several studies have demonstrated that DHA and its derivatives can induce cell cycle arrest at the G1 phase. nih.govresearchgate.net For example, in AGS and YCC-2 gastric cancer cells, DHA treatment led to an accumulation of cells in the sub-G1 phase and arrest at the G1 checkpoint. researchgate.net This G1 phase arrest is sometimes mediated by the upregulation of proteins like p27 and the downregulation of cyclin D1. nih.gov Other derivatives have been shown to arrest the cell cycle in the G1 phase in SK-OV-3 ovarian cancer cells and MGC-803 gastric cancer cells. nih.gov Furthermore, certain derivatives can block cancer cells in the S phase, as seen with a specific derivative in MCF-7 breast cancer cells, or in the G0/G1 phase in SMMC-7721 liver cancer cells. nih.gov

The anticancer effects of this compound are also linked to its ability to modulate critical intracellular signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/AKT/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer. Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway. nih.gov

Additionally, some DHA derivatives have been identified as potential drugs that target the kinase domain of the Epidermal Growth Factor Receptor (EGFR). nih.gov The EGFR signaling pathway plays a crucial role in cell proliferation, and its inhibition is a common strategy in cancer therapy. By targeting this domain, these DHA derivatives show anticancer activity against cancer cell lines such as HepG2. nih.gov

This compound and its derivatives can affect the physical integrity and function of cellular structures. Studies on human erythrocytes have shown that DHA, acting as an amphiphilic compound, intercalates into the lipid bilayer of the cell membrane. nih.gov This insertion alters the dynamics and permeability of the membrane, affecting the function of ion-transporting proteins. nih.gov At sublytic concentrations, it can cause changes in erythrocyte shape and increase potassium ion flux. nih.gov This interaction with the cell membrane is believed to be critically associated with its toxicity. In cancer cells, a derivative of DHA was found to induce damage to cell membranes and organelles, ultimately contributing to the apoptotic death of gastric cancer cells. nih.gov

Mechanisms of Cellular Inhibition and Death

Regulation of Cell Proliferation-Related Proteins (p27, Cyclin D1)

This compound has been shown to influence key proteins that regulate the cell cycle, suggesting a potential mechanism for its antiproliferative effects. Specifically, a derivative of this compound, dehydroabietic oxime, has been investigated for its effects on pancreatic cancer cells. mdpi.comnih.gov Research indicates that this derivative can up-regulate the expression of p27 and down-regulate the expression of Cyclin D1. mdpi.comnih.gov The p27 protein is a cyclin-dependent kinase inhibitor that acts as a tumor suppressor by halting cell cycle progression. mdpi.comnih.gov Conversely, Cyclin D1 is a protein that promotes cell cycle progression. By modulating these two proteins, this compound derivatives can prevent the growth of pancreatic cancer cells in the G1 phase of the cell cycle. mdpi.comnih.gov

Table 1: Effect of this compound Derivative on Cell Cycle Regulatory Proteins

| Compound | Cell Line | Protein Affected | Observed Effect | Reference |

| Dehydroabietic oxime | Pancreatic cancer cells | p27 | Up-regulation | mdpi.comnih.gov |

| Dehydroabietic oxime | Pancreatic cancer cells | Cyclin D1 | Down-regulation | mdpi.comnih.gov |

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce oxidative stress and lead to cell death. Some anticancer agents exert their effects by increasing intracellular ROS levels. Studies have shown that this compound and its derivatives can modulate ROS generation. For instance, a novel hybrid of this compound, a 1,2,3-triazole-oxazolidinone derivative, was found to significantly promote ROS levels in MGC-803 human gastric cancer cells. nih.gov This increase in intracellular ROS is suggested to be a key factor in the induction of cell death. nih.gov Furthermore, this compound itself has been shown to exert its antileishmanial activity through a pro-oxidant effect, which involves the induction of ROS production in the parasite. nih.gov

Non-Human In Vivo Tumorigenesis Models

While numerous in vitro studies have highlighted the anticancer potential of this compound and its derivatives, mdpi.comnih.govfrontiersin.orgmdpi.com there is a notable lack of publicly available research detailing the effects of this compound in non-human in vivo tumorigenesis models, such as xenograft studies in mice. The existing literature primarily focuses on its mechanisms of action at the cellular and molecular level in laboratory settings.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators (Nitric Oxide, TNF-α, MCP-1)

Research has consistently shown that this compound can effectively reduce the production of several key inflammatory mediators. In macrophage cell lines, this compound has been observed to clearly reduce the production of nitric oxide (NO), a signaling molecule that plays a role in inflammation. nih.govnih.govmdpi.com Furthermore, studies have demonstrated that this compound can inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). mdpi.commdpi.com This inhibition of inflammatory mediators is a key aspect of its anti-inflammatory profile.

Table 2: Inhibition of Inflammatory Mediators by this compound

| Mediator | Cell Type/Model | Effect | Reference |

| Nitric Oxide (NO) | Macrophage cell lines | Reduction | nih.govnih.govmdpi.com |

| TNF-α | Adipocytes and macrophages | Inhibition of secretion | mdpi.commdpi.com |

| MCP-1 | Adipocytes and macrophages | Inhibition of secretion | mdpi.com |

Modulation of Pro-Inflammatory Signaling Pathways (NF-κB, AP-1, Src, Syk, TAK1)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical pro-inflammatory signaling pathways. It has been shown to suppress the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) in the NF-κB signaling cascade. nih.govnih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation. Additionally, this compound inhibits the transforming growth factor-beta-activated kinase 1 (TAK1) in the AP-1 signaling cascade. nih.govnih.govresearchgate.net The AP-1 pathway is another crucial transcription factor involved in inflammatory responses. By targeting these upstream kinases, this compound effectively dampens the activation of both the NF-κB and AP-1 pathways, leading to a broad anti-inflammatory effect. nih.govnih.gov

Transcriptional Regulation of Inflammatory Genes

The modulation of signaling pathways by this compound translates into changes at the genetic level. By inhibiting the NF-κB and AP-1 pathways, this compound displays anti-inflammatory activity at the transcriptional level. nih.govnih.gov This is evidenced by a decrease in the expression of various inflammatory genes. nih.govmdpi.com For example, the mRNA expression levels of inflammatory mediators, including inducible nitric oxide synthase (iNOS) and TNF-α, have been shown to be significantly reduced following treatment with this compound. nih.gov This demonstrates that this compound's anti-inflammatory properties are, at least in part, due to its ability to regulate the transcription of genes involved in the inflammatory response.

Activation of Nuclear Receptors (PPARα, PPARγ)

This compound (DAA) has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. medchemexpress.comnih.govsigmaaldrich.com These receptors are crucial regulators of lipid metabolism, glucose homeostasis, and inflammatory processes. sigmaaldrich.commdpi.com

In silico and in vitro studies have demonstrated that DAA can directly bind to the ligand-binding domains of both PPARα and PPARγ, forming stable hydrogen bonds. researchgate.netuts.edu.au This binding activates the receptors, leading to the regulation of target gene expression. The activation of PPARγ by DAA has been shown to promote the differentiation of 3T3-L1 preadipocytes into adipocytes and to stimulate insulin-dependent glucose uptake in these cells. uts.edu.aunih.gov Concurrently, DAA's activation of PPARα stimulates mitochondrial oxygen consumption in liver cells. uts.edu.au

This dual agonistic activity is significant because it combines the benefits of both receptor types. PPARγ activation is primarily associated with improving insulin sensitivity, while PPARα activation is linked to increased fatty acid oxidation and reduced lipid accumulation. mdpi.com In high-fat diet-fed mice, administration of DAA was found to alleviate glucose intolerance, insulin resistance, and hepatic steatosis (fatty liver). uts.edu.aunih.govfrontiersin.org These effects are attributed to the compound's ability to modulate the expression of genes involved in lipid metabolism and insulin signaling through the dual activation of PPARα and PPARγ. uts.edu.aunih.gov Furthermore, DAA has been shown to suppress the production of pro-inflammatory mediators in macrophages, a mechanism also linked to its function as a PPARα/γ activator. nih.govnih.gov

Antimicrobial Activities

This compound exhibits a broad spectrum of antimicrobial activities, including effects against various bacteria and fungi. medchemexpress.commdpi.com

DAA has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, although it is generally more effective against Gram-positive strains. caringsunshine.comresearchgate.net

This compound shows significant antibacterial activity against a range of Gram-positive bacteria. caringsunshine.comresearchgate.net It has been found to inhibit the growth of clinically relevant pathogens such as Staphylococcus aureus, including both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, as well as Bacillus subtilis. mdpi.comcaringsunshine.com

The effectiveness is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Studies have reported varying MIC values for DAA against different Gram-positive species and strains. For instance, against certain strains of S. aureus, MIC values have been recorded at 15.63 µg/mL, and for B. subtilis, derivatives of DAA have shown MIC values as low as 4 µg/mL. mdpi.comnih.gov One study found that DAA exhibited an MIC of 7.81 µg/mL against S. epidermidis and 15.63 µg/mL against S. aureus CIP 106760. nih.gov Time-kill assays have further demonstrated that DAA can have a bactericidal effect against strains like S. epidermidis within 24 hours. researchgate.net

| Bacterium | Strain | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | CIP 106760 | This compound | 15.63 | nih.gov |

| Staphylococcus aureus | ATCC 29213 | This compound | 25.00 | researchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | N/A | This compound analog | 32 | mdpi.com |

| Bacillus subtilis | N/A | This compound derivative | 4 | mdpi.com |

| Staphylococcus epidermidis | ATCC 12228 | This compound | 7.81 | nih.gov |

| Staphylococcus epidermidis | ATCC 14990 | This compound | 6.25 | researchgate.net |

The antibacterial activity of this compound against Gram-negative bacteria is generally more moderate compared to its effects on Gram-positive bacteria. nih.gov Studies have documented inhibitory effects against species like Escherichia coli. However, the MIC values are typically higher; for example, the lowest MIC value registered against an E. coli isolate was 125 µg/mL. nih.gov

In the context of plant pathogens, derivatives of this compound have been synthesized and evaluated for their activity against Gram-negative bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf streak in rice. Certain amino alcohol-DAA derivatives demonstrated potent antibacterial activity against Xooin vitro, with inhibition ratios exceeding 90% at a concentration of 100 µg/mL. mdpi.com

The antibacterial effects of this compound are attributed to several mechanisms, primarily centered on the disruption of bacterial structures and communities.

Biofilm Inhibition : DAA and its derivatives are effective inhibitors of biofilm formation, a critical virulence factor for many pathogenic bacteria. mdpi.comnih.govcornell.edu Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which offers protection against antibiotics and host immune responses. DAA has been shown to prevent S. aureus biofilm formation at sub-MIC concentrations, suggesting a mechanism that is not dependent on killing the planktonic (free-floating) bacteria. nih.gov For instance, one study found that DAA prevented 50% of biofilm formation (IC50) at 30 µM, while its MIC value was significantly higher at 70 µM. nih.gov It can also disrupt and reduce the viability of pre-formed biofilms, although typically at higher concentrations. researchgate.netdntb.gov.ua

Cell Membrane Disruption and Increased Permeability : A primary mechanism of DAA's antibacterial action involves compromising the integrity of the bacterial cell membrane. caringsunshine.com As a lipophilic compound, DAA can insert into the lipid bilayer of the cell membrane. nih.gov This interaction disrupts the membrane's structure and function, leading to increased permeability. nih.govnih.gov The loss of membrane integrity allows for the leakage of essential intracellular components, such as ions and proteins, which ultimately leads to cell death. nih.govnih.gov This mode of action, which targets the physical structure of the cell membrane, is thought to limit the development of bacterial cross-resistance. nih.gov Derivatives of DAA have been shown to effectively compromise the bacterial membrane, a key factor in their ability to target both planktonic and biofilm-embedded bacteria. abo.finih.gov

This compound and its derivatives also possess notable antifungal properties against a variety of fungi, including plant pathogens and species that can cause infections in humans. medchemexpress.commdpi.commdpi.com

Research has shown that DAA can inhibit the mycelial growth of several fungal species in a concentration-dependent manner. nih.govnih.gov In one study, DAA was effective against Alternaria alternata, Botrytis cinerea, Valsa mali, Pestalotiopsis neglecta, and Fusarium oxysporum. nih.govnih.gov It was also found to inhibit the spore germination of A. alternata. nih.govnih.gov The mechanism of its antifungal action against A. alternata involves disrupting the integrity and increasing the permeability of the cell membrane. nih.gov This leads to the leakage of intracellular contents and causes oxidative damage to the fungal cells. nih.govnih.gov

Furthermore, certain DAA derivatives have demonstrated growth inhibitory effects on the fungi Candida albicans and Cryptococcus neoformans. mdpi.com Other synthesized derivatives have shown excellent antifungal activities against the plant pathogen Gibberella zeae. mdpi.com

| Fungal Species | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Alternaria alternata | Inhibition of mycelial growth and spore germination | Increased cell membrane permeability, oxidative damage | nih.govnih.gov |

| Botrytis cinerea | Inhibition of mycelial growth | Not specified | nih.gov |

| Candida albicans | Growth inhibitory effects | Not specified | mdpi.com |

| Cryptococcus neoformans | Growth inhibitory effects | Not specified | mdpi.com |

| Gibberella zeae | Excellent antifungal activity (derivatives) | Not specified | mdpi.com |

Antiviral Effects

This compound and its derivatives have been reported to possess antiviral properties. While research in this area is ongoing, preliminary studies suggest potential activity against certain viruses, including Herpes Simplex Virus (HSV). Natural terpenes, as a class of compounds, are known to inhibit viral replication through various mechanisms. nih.gov The increasing incidence of resistance to conventional antiviral drugs has spurred research into new therapeutic avenues, with natural products like this compound being of significant interest. researchgate.net However, specific mechanistic studies detailing the direct action of this compound on the HSV life cycle are still emerging.

Antiprotozoal Activities

This compound has demonstrated promising activity against several protozoan parasites responsible for significant human diseases.

Trypanosoma cruzi : This parasite is the causative agent of Chagas disease. Derivatives of this compound have shown potent activity against T. cruzi. Some derivatives, particularly those bearing amino acid scaffolds, were able to kill parasites residing inside cells with IC50 values ranging from 1.4 to 5.8 μM. mdpi.com One derivative with a 3-pyridyl-d-alanine side chain was found to be 1.5-fold more potent against T. cruzi amastigotes than the reference drug benznidazole. mdpi.com

Leishmania braziliensis and Leishmania infantum : These are causative agents of leishmaniasis. The antiprotozoal activity of this compound and its synthetic derivatives has been evaluated against promastigotes of L. braziliensis and L. infantum. mdpi.com Derivatives of this compound have also shown potent activity against Leishmania donovani, with IC50 values ranging from 2.3 to 9 μM for intracellular parasites. mdpi.com

The following table provides a summary of the antiprotozoal activity of this compound derivatives.

| Protozoan | Observed Effect | IC50 Range (Intracellular) | Reference |

| Trypanosoma cruzi | Kills intracellular parasites | 1.4 - 5.8 μM | mdpi.com |

| Leishmania donovani | Kills intracellular parasites | 2.3 - 9 μM | mdpi.com |

| Leishmania braziliensis | Activity against promastigotes | Not specified | mdpi.com |

| Leishmania infantum | Activity against promastigotes | Not specified | mdpi.com |

Insecticidal and Antifeedant Activities

This compound exhibits notable insecticidal and antifeedant properties, suggesting its potential as a natural pesticide. It has been shown to have a toxic effect on the larvae of Mythimna separata and to act as an antifeedant. Furthermore, it has demonstrated insecticidal activity against Peridroma saucia. Exposure of the larch sawfly to this compound resulted in reduced feeding and slowed growth. While it displayed antifeedant activity against the Indian meal moth, Plodia interpunctella, it did not have a significant effect on larval growth in this species. Additionally, at a concentration of 10 ppm, this compound showed a 65% lethality rate against Aedes aegypti larvae. Amide derivatives of this compound containing a thiadiazole fragment have exhibited remarkable insecticidal activities against the diamondback moth, Plutella xylostella, with LC50 values ranging from 0.222 to 0.224 μg/mL.

Other Reported Biological Activities (In Vitro and Non-Human In Vivo)

Beyond its antimicrobial and insecticidal properties, this compound has been investigated for other biological activities, most notably its potential anti-aging effects.

This compound has been identified as a potential anti-aging agent through its interaction with Sirtuin 1 (SIRT1), a protein deacetylase that plays a critical role in cellular regulation and longevity. Studies have shown that DHA can directly bind to and activate SIRT1. mdpi.com This activation is independent of the SIRT1 substrate NAD+. mdpi.com The anti-aging effects of DHA are mediated by this SIRT1 activation, which has been observed to extend the lifespan in the model organism Caenorhabditis elegans. mdpi.com In human dermal fibroblasts, this compound has been shown to prevent the accumulation of lipofuscin and the decomposition of collagen. mdpi.com The direct activation of SIRT1 by this compound suggests its potential use in addressing age-related conditions. mdpi.com

Antiulcer and Gastroprotective Properties

This compound and its derivatives have demonstrated significant gastroprotective effects in non-human in vivo models. Studies have shown that these compounds can protect the gastric mucosa from injuries induced by chemical agents.

In a study utilizing a hydrochloric acid/ethanol (B145695) (HCl/EtOH)-induced gastric lesion model in mice, this compound and several of its synthetic derivatives were assessed for their gastroprotective capabilities. The parent this compound was found to reduce gastric lesions by 76.8%. The gastroprotective activity was observed to be influenced by the chemical substitutions on the this compound scaffold. For instance, dehydroabietanol and its corresponding aldehyde derivative showed high gastroprotective effects, with lesion reductions of 85.0% and 80.4%, respectively. This suggests that modifications at the C-18 position of the molecule play a crucial role in its antiulcer activity. The activity was significantly diminished when the C-18 position was esterified with bulky groups.

Furthermore, certain amide derivatives of this compound also exhibited potent gastroprotective properties. For example, N-(m-nitrophenyl) and N-(o-chlorophenyl) amides reduced gastric lesions by 85.0% and 79.1%, respectively. The activity of some of these derivatives was comparable to that of the proton pump inhibitor lansoprazole. The underlying mechanism for these gastroprotective effects is suggested to be related to antisecretory and antipepsin activities.

Table 1: Gastroprotective Effects of this compound Derivatives in HCl/EtOH-Induced Gastric Lesions in Mice

| Compound | % Lesion Reduction |

|---|---|

| This compound | 76.8% |

| Dehydroabietanol | 85.0% |

| Dehydroabietyl aldehyde | 80.4% |

| Methyl dehydroabietate | 75.8% |

| N-(m-nitrophenyl) amide | 85.0% |

| N-(o-chlorophenyl) amide | 79.1% |

| N-benzyl amide | 76.7% |

| Lansoprazole (20 mg/kg) | ≥75% |

Anxiolytic Activity

While several reviews on the biological activities of this compound mention its potential anxiolytic properties, detailed in vitro or non-human in vivo studies specifically investigating this effect and its underlying molecular mechanisms are not extensively available in the reviewed literature. mdpi.com Future research, potentially utilizing standard animal models of anxiety such as the elevated plus-maze or open field test, would be necessary to substantiate these claims and explore potential mechanisms, such as interactions with neurotransmitter systems like the GABAergic system.

Herbicidal Activity

This compound and its derivatives have been reported to possess herbicidal properties. mdpi.com However, the reviewed scientific literature lacks specific details regarding the target plant species, the extent of phytotoxicity, and the molecular mechanisms responsible for this activity. Further research is needed to identify the specific cellular and biochemical processes in plants that are affected by this compound, which could include inhibition of essential enzymes or disruption of cell membrane integrity.

Modulation of Ion Channels (Large-Conductance Calcium-Activated K+ Channels)

Derivatives of this compound have been identified as potent modulators of large-conductance calcium-activated potassium (BK) channels. These channels are crucial in regulating various physiological processes, including smooth muscle tone and neuronal excitability.

In vitro studies using human embryonic kidney (HEK) 293 cells expressing BK channels have shown that synthetic derivatives of this compound, such as 12,14-dichlorothis compound (diCl-DHAA), are effective BK channel openers. DiCl-DHAA was found to significantly enhance BK channel activity by increasing the channel's sensitivity to both intracellular calcium (Ca2+) and membrane depolarization. This effect was observed without altering the single-channel conductance. The mechanism of action involves diCl-DHAA binding to the alpha subunit (BKα) of the channel. Kinetic analysis of single-channel currents revealed that diCl-DHAA primarily acts by reducing the time the channel spends in a long closed state, thereby increasing its open probability.

Another this compound derivative, Cym04, has also been shown to activate BK channels. Electrophysiological studies have demonstrated that Cym04 shifts the channel's voltage-dependence of activation towards more negative potentials, making it easier for the channel to open at physiological membrane potentials. This effect is achieved through a functional interaction with the S6/RCK linker, a component that connects the transmembrane segment S6 to the cytosolic RCK1 domain of the channel. This interaction is believed to mimic a shortening of this linker, which facilitates the opening of the channel's ion conduction gate.

Amelioration of Metabolic Syndrome Components (e.g., Obesity-Related Diabetes)

This compound has shown potential in addressing components of metabolic syndrome, particularly those related to obesity and type 2 diabetes, in non-human in vivo and in vitro models.

In a study involving mice fed a high-fat diet, treatment with this compound was found to alleviate insulin resistance and hepatic steatosis (fatty liver). The underlying molecular mechanism for this effect is attributed to its role as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ). Activation of these nuclear receptors is known to play a key role in the regulation of lipid and glucose metabolism. The anti-obesity effects of this compound are thought to be mediated through the improvement of plasma glucose and insulin levels via these PPARα/γ-dependent pathways.

In vitro studies have further elucidated the potential of this compound in the context of type 2 diabetes. It has been shown to reduce the activity of glucose-6-phosphatase (G6Pase), an enzyme involved in hepatic glucose production, and to stimulate glycogen synthase (GS) activity, which promotes glucose storage. These actions collectively contribute to lowering blood glucose levels.

Table 2: Effects of this compound on Metabolic Syndrome Components

| Model | Key Findings | Molecular Mechanism |

|---|---|---|

| High-fat diet-fed mice | Alleviated insulin resistance and hepatic steatosis. Improved plasma glucose and insulin levels. | Dual agonist of PPAR-α/γ. |

| In vitro | Reduced glucose-6-phosphatase (G6Pase) activity. Stimulated glycogen synthase (GS) activity. | Direct enzymatic modulation. |

Hepatoprotective Effects in Animal Models

This compound has demonstrated significant hepatoprotective effects in animal models of non-alcoholic fatty liver disease (NAFLD).

In a study on mice with high-fat diet-induced NAFLD, this compound treatment was shown to improve the condition by reducing liver triglycerides, total cholesterol, and lipid peroxidation. The primary molecular mechanism underlying this hepatoprotective effect is the activation of the Keap1/Nrf2-ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway. This compound was found to bind to Keap1, leading to the activation of Nrf2 and the subsequent expression of its downstream target genes, including heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4). This cascade helps to mitigate oxidative stress by reducing the accumulation of reactive oxygen species (ROS) and lipid peroxides.

Furthermore, this compound was observed to inhibit ferroptosis, a form of iron-dependent programmed cell death, in the liver. It increased the expression of ferroptosis suppressor protein 1 (FSP1), further contributing to its hepatoprotective action.

Structure Activity Relationship Sar Studies of Dehydroabietic Acid and Its Derivatives

Correlation Between Chemical Structure and Biological Activity Profiles

The biological activity of dehydroabietic acid and its derivatives is intrinsically linked to its core molecular architecture, which consists of a hydrophobic tricyclic diterpene skeleton, an aromatic C-ring, and a carboxyl group at the C-4 position. nih.gov SAR studies have consistently revealed that the presence and nature of the carboxyl functionality, combined with the hydrophobic character of the molecule, are critical for various biological activities. researchgate.net

Modifications to the DHA skeleton have been extensively explored to establish clear correlations between structure and bioactivity. For instance, the transformation of the carboxyl group at C-18 into esters, amides, aldehydes, or alcohols significantly influences the compound's biological profile, particularly its antitumor effects. mdpi.com Studies comparing the antitumor efficacy of C-18 modified derivatives have shown that the alcohol form can be more active than the corresponding ester or aldehyde against certain cancer cell lines. mdpi.com

Diverse biological activities have been reported for various DHA derivatives, including antiprotozoal, antiviral, and gastroprotective effects. researchgate.net For example, DHA derivatives with an amino acid structure have shown promise as selective antiprotozoal agents. mdpi.com This highlights the principle that the core dehydroabietic structure serves as a privileged scaffold, where specific functionalizations at different positions dictate the type and potency of the biological response.

Influence of Specific Structural Modifications on Potency and Selectivity